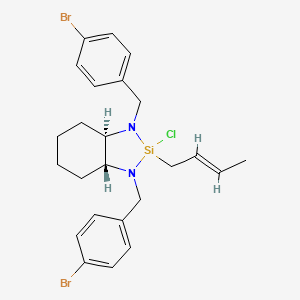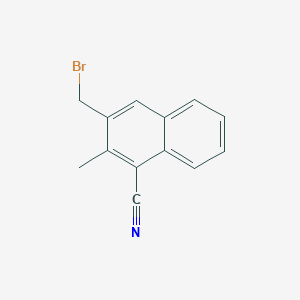
4-Cyanophenethyl 4-methylbenzenesulfonate
概要
説明
4-Cyanophenethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a cyanophenethyl group and a methylbenzenesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenethyl 4-methylbenzenesulfonate typically involves the reaction of 4-(2-hydroxyethyl)benzonitrile with tosyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0°C to room temperature . The general procedure includes dissolving benzonitrile in dichloromethane, adding triethylamine, and then adding tosyl chloride as a solid. The reaction mixture is stirred overnight under a positive pressure of nitrogen, followed by quenching with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with dichloromethane, and the organic solution is separated and dried over sodium sulfate. The crude product is obtained as a yellow solid and can be recrystallized from ethyl acetate/hexanes to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and reagents remain consistent, with adjustments made to optimize yield and purity for industrial applications.
化学反応の分析
Types of Reactions
4-Cyanophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The cyanophenethyl group can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of the compound.
Tosyl Chloride: Acts as a sulfonating agent.
Dichloromethane: Serves as a solvent for the reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further used as an intermediate in other chemical reactions.
科学的研究の応用
4-Cyanophenethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyanophenethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The cyanophenethyl group can participate in various binding interactions, while the sulfonate group can enhance solubility and reactivity. The compound’s effects are mediated through its ability to undergo substitution and other chemical reactions, influencing molecular pathways and targets.
類似化合物との比較
Similar Compounds
4-Cyanophenethyl 4-methylbenzenesulfonate: Characterized by the presence of a cyanophenethyl group and a methylbenzenesulfonate group.
4-Cyanophenethyl 4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
4-Cyanophenethyl 4-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-(4-cyanophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-13-2-8-16(9-3-13)21(18,19)20-11-10-14-4-6-15(12-17)7-5-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRKWKVTSPBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B3285482.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)





